Boc-D-Orn(Z)-Osu
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Overview
Description
Boc-D-Orn(Z)-Osu, also known as Nα-Boc-Nδ-Z-D-ornithine, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Z (benzyloxycarbonyl) group protects the δ-amino group, making it a valuable reagent in the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Z)-Osu typically involves the protection of the amino groups of D-ornithine. The process begins with the protection of the α-amino group using the Boc group, followed by the protection of the δ-amino group with the Z group. The final step involves the activation of the carboxyl group using Osu (N-hydroxysuccinimide) to form the this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Orn(Z)-Osu undergoes various chemical reactions, including:
Substitution Reactions: The Osu group can be substituted with other nucleophiles, such as amines, to form peptide bonds.
Deprotection Reactions: The Boc and Z groups can be removed under acidic and hydrogenation conditions, respectively, to expose the free amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and other nucleophiles. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: Boc deprotection is usually achieved using trifluoroacetic acid (TFA), while Z deprotection is carried out using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions include peptides with free amino groups, which can be further modified or used in various biological applications.
Scientific Research Applications
Boc-D-Orn(Z)-Osu has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-D-Orn(Z)-Osu involves the protection and activation of amino groups. The Boc and Z groups protect the α- and δ-amino groups, respectively, preventing unwanted side reactions during peptide synthesis. The Osu group activates the carboxyl group, facilitating the formation of peptide bonds with nucleophiles such as amines. This allows for the efficient synthesis of complex peptides with high specificity and yield.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Lys(Z)-Osu: Similar to Boc-D-Orn(Z)-Osu but with a lysine backbone.
Boc-D-Phe(Z)-Osu: Contains a phenylalanine backbone instead of ornithine.
Fmoc-D-Orn(Z)-Osu: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection instead of Boc.
Uniqueness
This compound is unique due to its dual protection of both the α- and δ-amino groups, making it highly versatile in peptide synthesis. The combination of Boc and Z groups provides robust protection, while the Osu group ensures efficient activation of the carboxyl group for peptide bond formation. This makes this compound a valuable reagent in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOXCKZJOXIAK-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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